

The Chemical Landscape of FLS-359: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FLS-359 is a novel, orally active small molecule identified as a selective, allosteric inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of enzymes.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **FLS-359**. It is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of SIRT2 inhibition. **FLS-359** has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, highlighting its potential as a host-targeted antiviral therapeutic.[1][4]

Chemical Structure and Properties

FLS-359 is a complex heterocyclic molecule with the systematic IUPAC name: 7-(2,4-dimethyl-1H-imidazol-1-yl)-2-(5-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline.[1][5][6][7][8]

Table 1: Chemical and Physical Properties of FLS-359



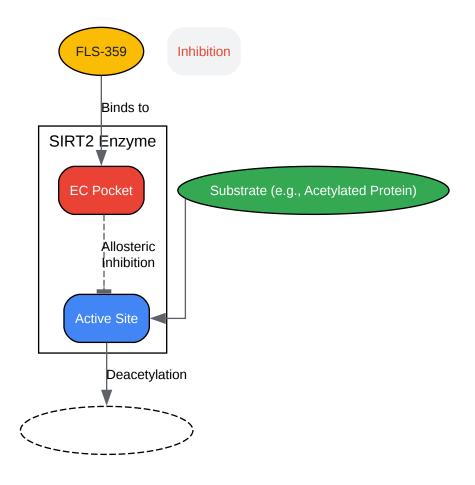
Property	Value	Reference
CAS Number	2309398-79-4	[3]
Molecular Formula	C27H26N6S	[3][9]
Molecular Weight	466.6 g/mol	[3]

Mechanism of Action: Allosteric Inhibition of SIRT2

FLS-359 functions as an allosteric inhibitor of SIRT2.[1][2][10] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[1][11] X-ray crystallography studies have revealed that **FLS-359** binds to the "Extended C (EC) pocket" of SIRT2, a site located between the zinc-binding domain and the catalytic Rossmann fold domain.[1][6] This binding allosterically inhibits the deacetylase activity of SIRT2.[1][4]

Notably, **FLS-359** exhibits selectivity for SIRT2 over other sirtuins, such as SIRT1 and SIRT3. [1][2][9] It also demonstrates substrate-selective inhibition, affecting the deacetylation of substrates like α -tubulin but not demyristoylation.[6]





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Figure 1: Allosteric inhibition of SIRT2 by FLS-359.

In Vitro Activity Enzyme Inhibition

FLS-359 demonstrates potent and selective inhibition of SIRT2 deacetylase activity.

Table 2: In Vitro Enzyme Inhibition Data for FLS-359

Sirtuin Isoform	IC50 (μM)	Reference
SIRT2	~3	[2][3][6][9]
SIRT1	>100	[6]
SIRT3	>100	[6]



Antiviral Activity

FLS-359 has shown broad-spectrum antiviral activity against a variety of RNA and DNA viruses.

Table 3: In Vitro Antiviral Activity of FLS-359

Virus	Cell Line	IC50 (μM)	Reference
Human Cytomegalovirus (HCMV)	Diploid fibroblasts	0.466	[3]
Epstein-Barr Virus (EBV)	Akata cells	(Inhibits lytic activation)	[3]
SARS-CoV-2	-	0.3 - 6.7	[3]
Influenza A	-	0.3 - 6.7	[3]
Hepatitis B Virus (HBV)	-	0.3 - 6.7	[3]
Respiratory Syncytial Virus (RSV)	-	0.3 - 6.7	[3]

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated good oral bioavailability and exposure for **FLS-359**.

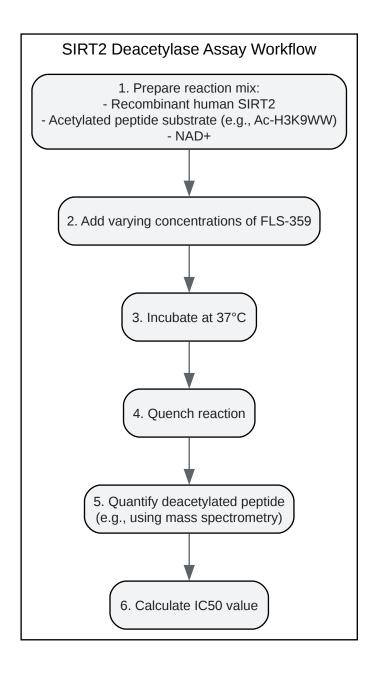
Table 4: Pharmacokinetic Parameters of **FLS-359** in BALB/c Mice (50 mg/kg oral dose)

Parameter	Value	Reference
Plasma Half-life (t1/2)	~6 hours	[1][3]
Maximum Plasma Concentration (Cmax)	89 μΜ	[1][3]
Area Under the Curve (AUC)	713 μM•h/mL	[1][3]



Experimental ProtocolsIn Vitro SIRT2 Deacetylase Assay

This assay quantifies the inhibitory effect of FLS-359 on SIRT2's deacetylase activity.



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Figure 2: Workflow for in vitro SIRT2 deacetylase assay.



Methodology: Recombinant human SIRT2 enzyme is incubated with an acetylated peptide substrate and NAD+ in a reaction buffer. **FLS-359** is added at various concentrations to determine its inhibitory effect. The reaction is allowed to proceed at 37°C and then stopped. The amount of deacetylated product is quantified, typically by mass spectrometry. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[6]

Thermal Shift Assay (TSA)

This biophysical assay is used to confirm the direct binding of **FLS-359** to SIRT2.

Methodology: Recombinant human SIRT2 protein is mixed with a fluorescent dye that binds to unfolded proteins. The mixture is prepared with and without **FLS-359**. The temperature is gradually increased, and the fluorescence is monitored. The melting temperature (Tm), at which 50% of the protein is unfolded, is determined. An increase in the Tm in the presence of **FLS-359** indicates that the compound binds to and stabilizes the protein.[1][6]

Antiviral Spread Assay (e.g., HCMV)

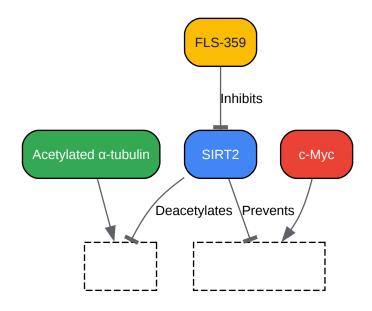
This assay measures the ability of **FLS-359** to inhibit the spread of a virus from cell to cell.

Methodology: Diploid fibroblast cells are infected with a low multiplicity of infection (MOI) of a reporter virus (e.g., HCMV expressing a fluorescent protein). After infection, the cells are treated with varying concentrations of **FLS-359**. The spread of the virus is monitored over several days by measuring the area of fluorescence. The IC50 for the inhibition of viral spread is then determined.[1][5]

Signaling Pathway Involvement

SIRT2 is known to deacetylate several key cellular proteins, thereby modulating various signaling pathways. By inhibiting SIRT2, **FLS-359** can influence these pathways. One notable substrate of SIRT2 is α -tubulin; inhibition by **FLS-359** leads to increased levels of acetylated α -tubulin.[1] SIRT2 inhibition has also been shown to induce the degradation of the oncoprotein c-Myc.[1]





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Figure 3: Simplified signaling impact of FLS-359.

Conclusion and Future Directions

FLS-359 is a promising lead compound that selectively targets SIRT2 through an allosteric mechanism. Its broad-spectrum antiviral activity, coupled with favorable pharmacokinetic properties, makes it a compelling candidate for further preclinical and clinical development. Future research should focus on elucidating the detailed molecular interactions responsible for its antiviral effects across different viral families and on optimizing its therapeutic index for potential clinical applications. The development of host-targeted antivirals like **FLS-359** represents a significant strategy to combat emerging viral threats and overcome drug resistance.[1][4][12]

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